![molecular formula C24H18Cl3N5OS B11676435 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11676435.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C24H18Cl3N5OS and its molecular weight is 530.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H26ClN5O3S with a molecular weight of approximately 503.8 g/mol. The structure features a triazole ring substituted with chlorophenyl and methylphenyl groups along with a sulfanyl group. The presence of these functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H26ClN5O3S |
Molecular Weight | 503.8 g/mol |
IUPAC Name | This compound |
LogP | 6.7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains:
- Antibacterial : Studies have demonstrated that triazole compounds can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal : The presence of the triazole ring is crucial for antifungal activity. Research indicates that compounds with similar structures can inhibit fungal growth effectively .
Anticancer Activity
Triazoles are also recognized for their anticancer properties. The compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival . Compounds with similar structures have been reported to induce apoptosis in cancer cells .
- Case Studies : A study involving a series of triazole derivatives highlighted that those possessing sulfanyl groups exhibited enhanced anticancer activity compared to their non-sulfanyl counterparts .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has gained attention in recent years:
Scientific Research Applications
Medicinal Applications
Research indicates that compounds containing triazole and hydrazone functionalities exhibit a range of biological activities. The applications of this specific compound can be categorized as follows:
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this one can inhibit the growth of various bacteria and fungi. The presence of the triazole ring is critical for its interaction with microbial enzymes, potentially leading to effective treatments for infections caused by resistant strains.
Anticancer Potential
The hydrazone derivatives have been investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins. Further research is needed to elucidate its efficacy against specific cancer types.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be explored as a therapeutic agent for inflammatory diseases.
Agricultural Applications
The unique chemical structure also indicates potential use in agriculture:
Fungicidal Activity
Triazole compounds are widely used as fungicides due to their ability to inhibit ergosterol biosynthesis in fungi. This compound may serve as a lead for developing new fungicides targeting plant pathogens.
Plant Growth Regulators
Research into triazole derivatives has shown they can act as plant growth regulators, influencing various physiological processes such as seed germination and root development. This application could enhance crop yields and stress resistance.
Case Studies and Research Findings
Several studies highlight the applications of similar compounds:
Properties
Molecular Formula |
C24H18Cl3N5OS |
---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18Cl3N5OS/c1-15-2-9-19(10-3-15)32-23(17-5-7-18(25)8-6-17)30-31-24(32)34-14-22(33)29-28-13-16-4-11-20(26)21(27)12-16/h2-13H,14H2,1H3,(H,29,33)/b28-13+ |
InChI Key |
HGFGNRZVXUDNNB-XODNFHPESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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